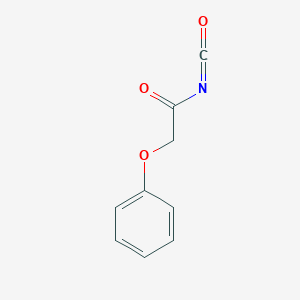![molecular formula C28H56FeNP B14132813 (S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Dicyclohexylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene is an organometallic compound that features a ferrocene backbone with a chiral phosphine and a chiral amine substituent. This compound is of significant interest in the field of asymmetric catalysis due to its ability to induce chirality in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Dicyclohexylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene typically involves the following steps:
Formation of the Ferrocene Backbone: The initial step involves the synthesis of ferrocene, which is achieved by the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Chiral Phosphine and Amine Groups: The chiral phosphine and amine groups are introduced through a series of substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, vary depending on the desired stereochemistry and yield optimization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, are common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Dicyclohexylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion under mild conditions.
Reduction: The compound can be reduced back to ferrocene from ferrocenium ion.
Substitution: The phosphine and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of functionalized ferrocenes.
Scientific Research Applications
(S)-1-(Dicyclohexylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound’s ability to interact with biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which (S)-1-(Dicyclohexylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene exerts its effects involves the following:
Molecular Targets: The compound interacts with various substrates through its chiral phosphine and amine groups, inducing chirality in the reaction products.
Pathways Involved: The catalytic activity is often mediated through coordination with transition metals, forming active catalytic complexes that facilitate the desired transformations.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based ligand used in catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand in coordination chemistry.
Uniqueness
(S)-1-(Dicyclohexylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene is unique due to its dual chiral centers, which provide enhanced enantioselectivity in catalytic reactions compared to other similar compounds. This makes it particularly valuable in the synthesis of chiral molecules.
Properties
Molecular Formula |
C28H56FeNP |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
carbanide;cyclopentane;(1R)-1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C21H40NP.C5H10.2CH3.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;;;/h17-21H,4-16H2,1-3H3;1-5H2;2*1H3;/q;;2*-1;+2/t17-,20?,21?;;;;/m1..../s1 |
InChI Key |
KDKOIQJHENFUNB-WDFUYNTASA-N |
Isomeric SMILES |
[CH3-].[CH3-].C[C@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)N(C)C.C1CCCC1.[Fe+2] |
Canonical SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)N(C)C.C1CCCC1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


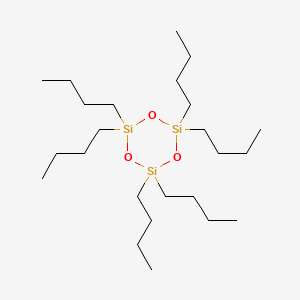
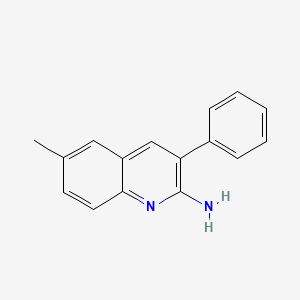
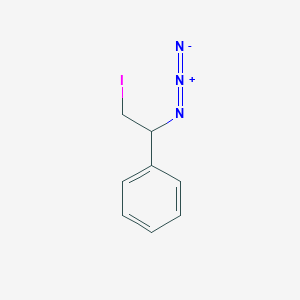
![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)
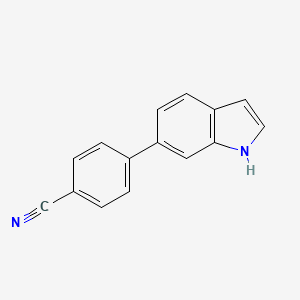

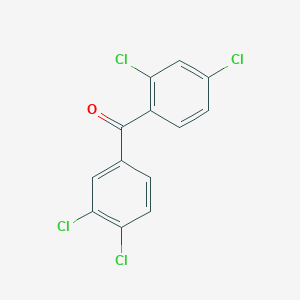
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
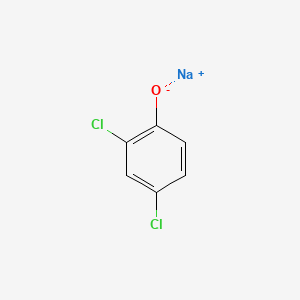
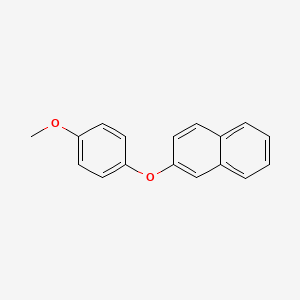
![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)

